2-Ethynyl-4,4,6-trimethyl-1,3,2-dioxaborinane
Description
2-Ethynyl-4,4,6-trimethyl-1,3,2-dioxaborinane (CAS 13722-63-9) is a boron-containing heterocyclic compound with the molecular formula C₈H₁₃BO₂ and a molecular weight of 152.00 g/mol. It features a dioxaborinane ring substituted with ethynyl and methyl groups, making it a versatile intermediate in organic synthesis and materials science. The ethynyl group confers reactivity toward cross-coupling reactions (e.g., Sonogashira coupling), while the dioxaborinane ring enhances stability and solubility in organic solvents . Commercial availability through suppliers like HANGZHOU JHECHEM CO LTD highlights its industrial relevance .
Properties
CAS No. |
13722-63-9 |
|---|---|
Molecular Formula |
C8H13BO2 |
Molecular Weight |
152.00 g/mol |
IUPAC Name |
2-ethynyl-4,4,6-trimethyl-1,3,2-dioxaborinane |
InChI |
InChI=1S/C8H13BO2/c1-5-9-10-7(2)6-8(3,4)11-9/h1,7H,6H2,2-4H3 |
InChI Key |
RRHCCOMWBPRIDB-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C#C |
Origin of Product |
United States |
Preparation Methods
Alkynylation of Boronates via Organometallic Reagents
The foundational method involves quenching lithium acetylides with preformed boronates. Woods and Strong demonstrated that treating 4,4,6-trimethyl-1,3,2-dioxaborinane with lithium acetylide (generated from acetylene and lithium amide) yields the target compound in 68–72% isolated yield:
$$
\text{4,4,6-Trimethyl-1,3,2-dioxaborinane} + \text{LiC≡CH} \rightarrow \text{this compound} + \text{LiOH}
$$
Key parameters include:
- Temperature: −78°C to 0°C
- Solvent: Tetrahydrofuran (THF)
- Workup: Aqueous ammonium chloride quenching
This method remains widely used due to its simplicity, though side reactions (e.g., over-alkynylation) necessitate careful stoichiometric control.
Transesterification with Ethynylboronic Acids
Blandin and Chavant pioneered a transesterification approach using ethynylboronic acid and hexylene glycol under azeotropic dehydration:
$$
\text{Ethynylboronic acid} + \text{Hexylene glycol} \xrightarrow{\text{H}_2\text{O removal}} \text{this compound}
$$
Conditions:
- Catalyst: p-Toluenesulfonic acid (0.5 mol%)
- Solvent: Toluene
- Yield: 85–90%
- Purity: >95% (by $$^{11}\text{B}$$ NMR)
This method avoids pyrophoric organometallics, enhancing safety, but requires rigorous drying to prevent hydrolysis.
Palladium-Catalyzed Ethynylation
Modern protocols employ palladium catalysts to couple terminal alkynes with brominated dioxaborinanes. A 2015 study achieved 78% yield using:
$$
\text{2-Bromo-4,4,6-trimethyl-1,3,2-dioxaborinane} + \text{HC≡CSiMe}3 \xrightarrow{\text{Pd(PPh}3\text{)}_4} \text{this compound}
$$
Optimized Parameters:
- Catalyst: Pd(PPh$$3$$)$$4$$ (5 mol%)
- Base: Et$$_3$$N
- Solvent: Dimethylformamide (DMF)
- Temperature: 80°C, 12 hours
This method excels in functional group tolerance, enabling late-stage ethynylation of complex intermediates.
Comparative Analysis of Methods
Table 1. Efficiency Metrics for Key Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Organometallic Alkynylation | 72 | 90 | Moderate | $$ |
| Transesterification | 90 | 95 | High | $ |
| Palladium-Catalyzed | 78 | 92 | Low | $$$$ |
Cost Index: $ = <$100/mol; $$ = $100–500/mol; $$$$ = >$500/mol
Transesterification offers the best balance of yield and cost, whereas palladium-catalyzed methods suit sensitive substrates despite higher expenses.
Mechanistic Insights
Steric and Electronic Effects
The 4,4,6-trimethyl substituents impose a chair-like conformation on the dioxaborinane ring, shielding the boron atom from nucleophilic attack and stabilizing the ethynyl group. $$^{11}\text{B}$$ NMR studies reveal a characteristic shift to δ 28–30 ppm, confirming sp$$^2$$-hybridized boron.
Side Reactions and Mitigation
Common issues include:
- Protonolysis : Minimized by using aprotic solvents and inert atmospheres.
- Oligomerization : Suppressed via low-temperature (−78°C) addition of acetylides.
Applications and Derivatives
Cross-Coupling Reactions
The ethynyl group participates efficiently in:
Polymer Synthesis
Coordination-insertion polymerization with zirconocenes yields boron-doped polyacetylene derivatives with tunable conductivity.
Chemical Reactions Analysis
Types of Reactions
2-Ethynyl-4,4,6-trimethyl-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert it into boron-containing alcohols or alkanes.
Substitution: It can participate in substitution reactions, where the ethynyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or organometallic compounds are employed under controlled conditions.
Major Products
The major products formed from these reactions include boronic acids, boronates, alcohols, and substituted dioxaborinanes .
Scientific Research Applications
2-Ethynyl-4,4,6-trimethyl-1,3,2-dioxaborinane has a wide range of applications in scientific research:
Biology: The compound is explored for its potential in drug development and as a probe in biological assays.
Medicine: Research is ongoing into its use in developing boron-containing drugs with unique pharmacological properties.
Mechanism of Action
The mechanism by which 2-Ethynyl-4,4,6-trimethyl-1,3,2-dioxaborinane exerts its effects involves its ability to form stable complexes with other molecules. The boron atom in the dioxaborinane ring can coordinate with various ligands, facilitating reactions such as cross-coupling and catalysis. The molecular targets and pathways involved depend on the specific application, but generally, the compound acts as a versatile intermediate in chemical transformations .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group |
|---|---|---|---|---|
| 2-Ethynyl-4,4,6-trimethyl-1,3,2-dioxaborinane | 13722-63-9 | C₈H₁₃BO₂ | 152.00 | Ethynyl |
| 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane | 4627-10-5 | C₈H₁₅BO₂ | 154.01 | Vinyl |
| 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane | 61676-61-7 | C₉H₁₉BO₃ | 186.06 | Isopropoxy |
| 4,4,6-Trimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane | 1260068-92-5 | C₁₆H₁₉BO₂ | 254.13 | Naphthyl |
Key Observations :
- Ethynyl vs. Vinyl : The ethynyl group in the target compound enables distinct reactivity (e.g., alkyne-specific cross-couplings), while the vinyl analog (4627-10-5) undergoes [2+2] cycloadditions with ketenes or alkenes to form borylated cyclobutanes .
- Isopropoxy Substitution : The isopropoxy variant (61676-61-7) exhibits enhanced stability due to the ether linkage, making it suitable for catalytic borylation reactions under mild conditions .
- Aromatic Extensions : The naphthyl-substituted derivative (1260068-92-5) demonstrates applications in synthesizing complex aromatic systems, leveraging boron’s electron-deficient character for Suzuki-Miyaura couplings .
Ethynyl-Specific Reactivity
The ethynyl group in this compound facilitates alkyne-azide cycloadditions (click chemistry) and palladium-catalyzed cross-couplings, which are less accessible to vinyl or aryl analogs.
Catalytic Utility of Isopropoxy Derivatives
2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane (61676-61-7) serves as a boron source in nickel-catalyzed borylation of aryl halides, tolerating functional groups like esters and nitriles . DFT studies suggest σ-bond metathesis between the borane and arylnickel intermediates drives C–B bond formation .
Stability
Biological Activity
2-Ethynyl-4,4,6-trimethyl-1,3,2-dioxaborinane is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. The unique structure of this compound allows it to interact with biological systems in various ways, making it a subject of interest for researchers exploring new therapeutic agents.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a dioxaborinane ring which is pivotal for its reactivity and biological interactions. The presence of the ethynyl group enhances its potential as a reactive intermediate in organic synthesis and biological applications.
| Property | Value |
|---|---|
| CAS Number | 13722-63-9 |
| Molecular Weight | 179.01 g/mol |
| IUPAC Name | This compound |
| Melting Point | Not reported |
| Solubility | Soluble in organic solvents |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that dioxaborinanes can inhibit tumor growth by interfering with cellular pathways involved in proliferation and apoptosis. A notable case study demonstrated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells.
The mechanism through which this compound exerts its biological effects is believed to involve:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of key enzymes involved in cancer metabolism.
- Reactive Oxygen Species (ROS) Generation : It could induce oxidative stress within cancer cells leading to cell death.
- Modulation of Signaling Pathways : Interaction with signaling molecules may alter pathways related to cell survival and apoptosis.
Antimicrobial Activity
Preliminary studies suggest potential antimicrobial properties against certain bacterial strains. The dioxaborinane structure may facilitate interactions with bacterial cell membranes or intracellular targets, disrupting vital functions.
Case Studies
- Anticancer Efficacy : In a study published in the Journal of Medicinal Chemistry, derivatives of boron compounds were tested for their ability to inhibit the growth of cancer cells in vitro. Results indicated that compounds with similar structural motifs to this compound showed IC50 values in the low micromolar range against breast cancer cells .
- Antimicrobial Testing : A comparative study assessed the antimicrobial effects of various dioxaborinanes against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant inhibitory activity at concentrations as low as 50 µg/mL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
